

# Physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine.

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## Compound of Interest

Compound Name: 2-Amino-3-bromo-5-fluoropyridine

Cat. No.: B058044

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## An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-3-bromo-5-fluoropyridine** (CAS No: 869557-43-7), a key intermediate in pharmaceutical and agrochemical research. This document collates available data on its molecular structure, physical constants, spectral characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and for the determination of its key physical properties are also presented. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

### Introduction

**2-Amino-3-bromo-5-fluoropyridine** is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, and fluoro substituents on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This guide aims to consolidate the available scientific information on this compound to facilitate its use in research and development.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Amino-3-bromo-5-fluoropyridine** are summarized in the tables below. It is important to note that while some of these properties have been experimentally determined, others are predicted values based on computational models.

Table 1: General Properties of **2-Amino-3-bromo-5-fluoropyridine**

Property	Value	Source(s)
IUPAC Name	3-Bromo-5-fluoropyridin-2-amine	
CAS Number	869557-43-7	
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrFN <sub>2</sub>	
Molecular Weight	191.00 g/mol	
Appearance	Solid	

Table 2: Tabulated Physical Properties of **2-Amino-3-bromo-5-fluoropyridine**

Property	Value	Source(s)
Melting Point	62-66 °C	
Boiling Point (Predicted)	63-65 °C	[1]
Density (Predicted)	1.813 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	Due to the electron-withdrawing effects of the bromine and fluorine atoms, the pKa is expected to be lower than that of 2-aminopyridine (6.86). A precise experimental value is not readily available.	
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.	[1]

## Spectral Data

Detailed experimental spectral data for **2-Amino-3-bromo-5-fluoropyridine** is not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

### <sup>1</sup>H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amino protons. The chemical shifts will be influenced by the positions of the bromine, fluorine, and amino groups.

### <sup>13</sup>C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, Br, F).

## Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

## Mass Spectrometry (Expected)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. Fragmentation patterns will likely involve the loss of the bromine and amino groups.

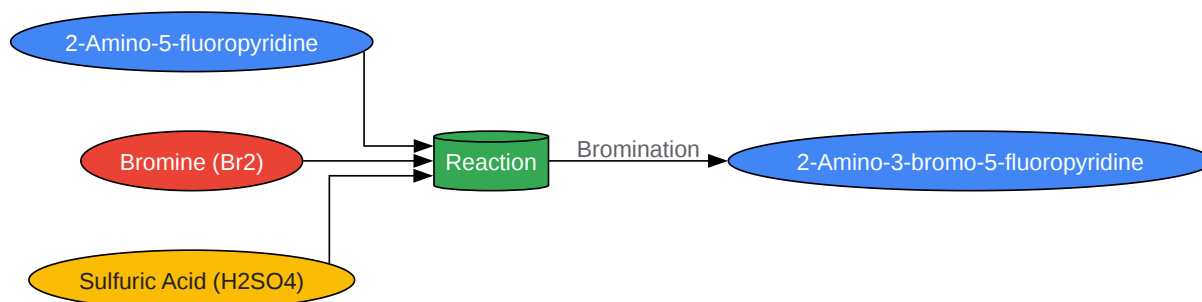
## Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Amino-3-bromo-5-fluoropyridine** and for the determination of its key physical properties.

## Synthesis of 2-Amino-3-bromo-5-fluoropyridine

A common method for the synthesis of **2-Amino-3-bromo-5-fluoropyridine** involves the bromination of 2-amino-5-fluoropyridine.

Reaction Scheme:



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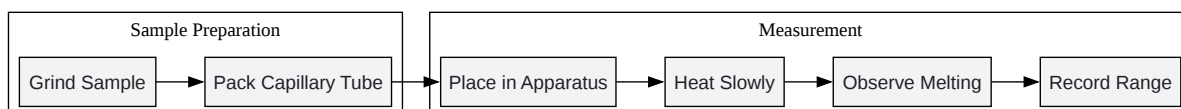
Synthesis of **2-Amino-3-bromo-5-fluoropyridine**.

Procedure:[2]

- To a solution of 93% sulfuric acid in water, add 2-amino-5-fluoropyridine.
- Adjust the reaction temperature to 30 °C.
- Add bromine in portions over a period of 3 hours.
- Stir the reaction mixture at 45 °C for 18 hours, followed by stirring at 50 °C for 5 hours.
- Upon completion, the reaction mixture is worked up to isolate the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system.

**Determination of Melting Point (Capillary Method)**

This protocol is a standard method for determining the melting point of a solid organic compound.

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## Melting Point Determination Workflow.

Procedure:

- Ensure the sample of **2-Amino-3-bromo-5-fluoropyridine** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.

- Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

## Determination of Solubility

This protocol outlines a general procedure to determine the solubility of **2-Amino-3-bromo-5-fluoropyridine** in various solvents.

Procedure:

- Add a small, known amount of **2-Amino-3-bromo-5-fluoropyridine** (e.g., 10 mg) to a test tube.
- Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Vigorously shake the test tube for a set period (e.g., 1 minute).
- Visually inspect the solution for any undissolved solid.
- If the solid has dissolved, the compound is soluble under these conditions. If not, the compound is considered sparingly soluble or insoluble.
- This can be performed with a range of solvents (e.g., water, ethanol, dichloromethane, acetone) to determine a solubility profile.

## Determination of pKa (Potentiometric Titration)

This is a standard method for the experimental determination of the acid dissociation constant (pKa) of a substance, following principles outlined in OECD Guideline 112.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Procedure:

- Prepare a solution of **2-Amino-3-bromo-5-fluoropyridine** of known concentration in water or a suitable co-solvent if sparingly soluble in water.

- Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

## Chemical Reactivity and Stability

### Reactivity

The reactivity of **2-Amino-3-bromo-5-fluoropyridine** is dictated by its functional groups:

- **Amino Group:** The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also directs electrophilic aromatic substitution to the ortho and para positions.
- **Bromo and Fluoro Groups:** These halogen substituents are good leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. They also influence the regioselectivity of further substitutions on the pyridine ring.
- **Pyridine Ring:** The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic substitution.

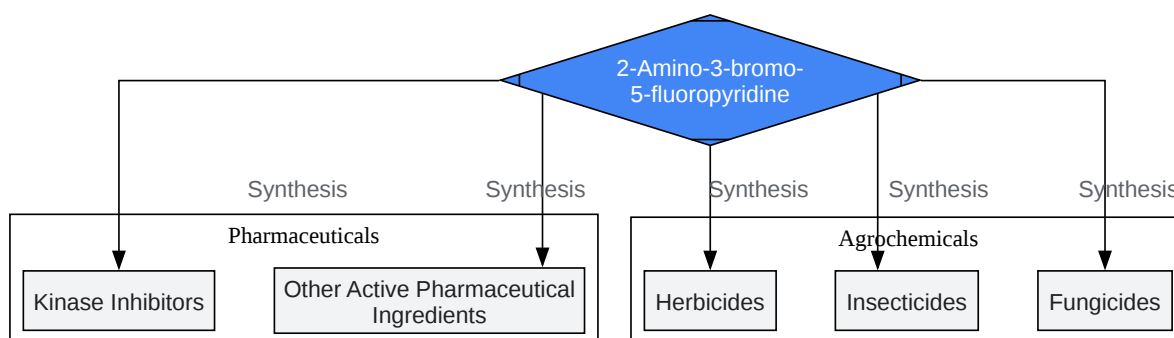
### Stability

**2-Amino-3-bromo-5-fluoropyridine** is a stable solid under standard laboratory conditions. However, as with many organic compounds, it should be protected from strong oxidizing agents, strong acids, and excessive heat. For long-term storage, it is advisable to keep it in a cool, dry, and dark place. Stability studies, following guidelines such as ICH Q1A(R2), would be necessary to establish a re-test period or shelf life for pharmaceutical applications.<sup>[7][8][9][10][11]</sup>

## Applications in Research and Development

**2-Amino-3-bromo-5-fluoropyridine** is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the different positions of the pyridine ring. It is particularly useful in the development of:

- **Kinase Inhibitors:** The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bonding interactions with the hinge region of the kinase.<sup>[12]</sup>
- **Agrochemicals:** Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
- **Pharmaceuticals:** The compound serves as a starting material for the synthesis of various pharmaceutical agents targeting a range of therapeutic areas.



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Key Application Areas.

## Safety Information

**2-Amino-3-bromo-5-fluoropyridine** should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed and causes skin and serious eye irritation. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

## Conclusion

**2-Amino-3-bromo-5-fluoropyridine** is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide provides a consolidated resource of its physical and chemical properties, along with standardized experimental protocols. While some experimental data remains to be fully elucidated, the information presented here serves as a solid foundation for researchers and developers working with this compound.

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